molecular formula C14H15ClN2 B14120841 2-Chloro-N-mesityl-3-aminopyridine

2-Chloro-N-mesityl-3-aminopyridine

Cat. No.: B14120841
M. Wt: 246.73 g/mol
InChI Key: OVLDHUTZQXIZNC-UHFFFAOYSA-N
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Description

2-Chloro-N-mesityl-3-aminopyridine (CAS 1807752-95-9) is a chemical compound with the molecular formula C14H15ClN2 and a molecular weight of 246.74 g/mol. This compound is supplied as a dark orange solid and should be stored sealed in dry conditions, preferably in a refrigerator between 2-8°C to maintain stability . As a derivative of 2-chloro-3-aminopyridine, it belongs to a class of compounds frequently employed as versatile building blocks in organic synthesis . The structure, featuring both a chloro substituent and a bulky mesityl-protected amino group on the pyridine ring, makes it a valuable intermediate for constructing more complex nitrogen-containing heterocycles. Such intermediates are of significant interest in medicinal chemistry and materials science, particularly for the development of novel compounds, including steroidal pyridines and other fused heterocyclic systems . Researchers utilize this reagent to explore new synthetic pathways and develop molecules with potential biological activity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

2-chloro-N-(2,4,6-trimethylphenyl)pyridin-3-amine

InChI

InChI=1S/C14H15ClN2/c1-9-7-10(2)13(11(3)8-9)17-12-5-4-6-16-14(12)15/h4-8,17H,1-3H3

InChI Key

OVLDHUTZQXIZNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C(N=CC=C2)Cl)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitro Derivatives

A method disclosed in CN102532010B involves the reduction of 2-chloro-3-nitropyridine using titanium tetrachloride (TiCl₄) and magnesium (Mg) in anhydrous tetrahydrofuran (THF). Key parameters include:

  • Molar ratio : TiCl₄:Mg = 1:0.18–0.40.
  • Temperature : −5°C to 5°C under nitrogen protection.
  • Workup : Extraction with diethyl ether, drying, and concentration yield 2-chloro-3-aminopyridine with >85% purity.

Direct Chlorination of 3-Aminopyridine

US3838136A describes a chlorination method using gaseous chlorine in hydrochloric acid (HCl) at 15–50°C with FeCl₃, CuCl₂, or NiCl₂ as catalysts.

  • Conditions : 3–4 molar equivalents of HCl per mole of 3-aminopyridine.
  • Yield : 70–75% after neutralization with NaOH and purification.

N-Mesitylation of 2-Chloro-3-aminopyridine

The mesityl group is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution.

Buchwald–Hartwig Amination

This method, adapted from ACS JOC studies, uses a Pd-NHC (N-heterocyclic carbene) catalyst to couple 2-chloro-3-aminopyridine with mesityl bromide.

  • Catalyst : Pd-PEPPSI-IPr (1 mol%).
  • Base : Cs₂CO₃ or K₃PO₄ in toluene at 100–110°C.
  • Yield : 60–75% after 12–24 hours.

Ullmann-Type Coupling

Copper-mediated coupling with mesityl iodide under microwave irradiation offers an alternative:

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 120°C.
  • Yield : 50–65% (2 hours).

Direct Alkylation

Reaction with mesityl bromide in the presence of a strong base:

  • Conditions : NaH (2 eq.), DMF, 80°C, 6 hours.
  • Yield : 40–55%.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Advantages
Buchwald–Hartwig Pd-PEPPSI-IPr 100–110°C 12–24 h 60–75% High selectivity, scalable
Ullmann Coupling CuI 120°C 2 h 50–65% Rapid, microwave-compatible
Direct Alkylation NaH 80°C 6 h 40–55% No transition metals, simple setup

Experimental Optimization and Challenges

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical due to byproducts like dichloro derivatives.
  • Catalyst Loading : Pd-based systems require ligand optimization to suppress dehalogenation at position 2.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate workup.

Citations CN102532010B, Smolecule (excluded), Beilstein J. Org. Chem., J. Org. Chem., CN102532010A, Hoffman Chemicals, US3838136A.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-mesityl-3-aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-N-mesityl-3-aminopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-mesityl-3-aminopyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analysis

The electronic and steric properties of pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 2-Chloro-N-mesityl-3-aminopyridine with structurally related compounds:

Compound Name Substituents Electronic Effects Steric Effects Key Applications
2-Chloro-N-mesityl-3-aminopyridine Cl (2), NH-Mesityl (3) Electron-donating (mesityl) High (bulky mesityl) Catalysis, Drug intermediates
2-Amino-3-chloro-5-nitropyridine NH₂ (2), Cl (3), NO₂ (5) Electron-withdrawing (NO₂) Moderate Synthetic intermediates
2-Chloro-3-nitropyridine Cl (2), NO₂ (3) Electron-withdrawing (NO₂) Low Precursor for reduction reactions
3-Amino-2-chloropyridine Cl (2), NH₂ (3) Electron-donating (NH₂) Low Agrochemical synthesis

Key Observations:

Electronic Effects: The mesityl group in 2-Chloro-N-mesityl-3-aminopyridine donates electrons via resonance, enhancing nucleophilicity at the amino group. In contrast, the nitro group in 2-Amino-3-chloro-5-nitropyridine withdraws electrons, making the ring less reactive toward electrophilic substitution . The unsubstituted amino group in 3-Amino-2-chloropyridine offers moderate electron donation, whereas the nitro group in 2-Chloro-3-nitropyridine increases susceptibility to reduction .

Steric Effects: The mesityl group introduces significant steric hindrance, reducing accessibility to the amino group in reactions. This property is exploited in catalysis to control regioselectivity . Compounds like 2-Amino-3-chloro-5-nitropyridine exhibit moderate steric effects due to the smaller nitro group, allowing for broader reactivity in substitution reactions .

Applications: Catalysis: The steric bulk of 2-Chloro-N-mesityl-3-aminopyridine makes it effective in stabilizing metal complexes for cross-coupling reactions. Synthesis: 2-Amino-3-chloro-5-nitropyridine serves as a nitro-functionalized intermediate for further derivatization, such as in pharmaceutical precursor synthesis .

Role of Crystallographic Tools

Structural comparisons often rely on crystallographic software like ORTEP-3 and WinGX . These tools enable precise determination of bond lengths, angles, and torsion angles, critical for understanding steric and electronic interactions. For example, mesityl-substituted compounds may exhibit distorted geometries due to steric clashes, which can be visualized and quantified using these programs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-mesityl-3-aminopyridine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to couple mesitylamine with 2-chloro-3-nitropyridine intermediates. Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC and confirm structure via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic and steric effects of the mesityl group on the pyridine ring’s reactivity?

  • Answer : Use Hammett substituent constants (σ) to quantify electronic effects. Compare reaction rates of 2-Chloro-N-mesityl-3-aminopyridine with analogs (e.g., N-phenyl or N-alkyl derivatives) in nucleophilic aromatic substitution. Steric effects can be assessed via X-ray crystallography to measure bond angles/distortions around the mesityl group .

Q. What spectroscopic techniques are critical for verifying the structure and purity of 2-Chloro-N-mesityl-3-aminopyridine?

  • Answer : Employ 1H^1H NMR to confirm substitution patterns (e.g., integration ratios for aromatic protons) and 13C^{13}C NMR for carbonyl/amine linkages. Use FT-IR to detect NH/Cl stretching vibrations. Purity ≥95% should be validated via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of 2-Chloro-N-mesityl-3-aminopyridine in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model transition states and activation energies for Suzuki-Miyaura or Ullmann couplings. Compare predicted vs. experimental regioselectivity (e.g., C4 vs. C5 substitution) and validate with kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in reported antimicrobial activity data for 2-Chloro-N-mesityl-3-aminopyridine derivatives?

  • Answer : Replicate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923). Control variables: solvent (DMSO concentration ≤1%), inoculum size, and incubation time. Use statistical tools (ANOVA) to assess reproducibility. Cross-reference with crystallographic data to rule out polymorphic effects .

Q. How can the compound’s stability under varying pH and temperature conditions be quantified for drug delivery applications?

  • Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed chloro or oxidized mesityl groups). Use Arrhenius plots to extrapolate shelf-life .

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